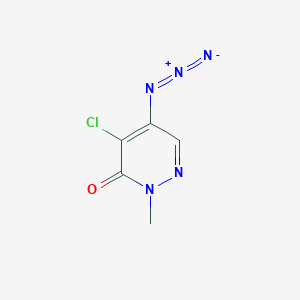![molecular formula C9H6ClN3O2S B11724852 N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted products .
Applications De Recherche Scientifique
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]pyridine-4-carbohydrazide
- N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]indole-3-carbohydrazide
Uniqueness
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H6ClN3O2S |
|---|---|
Poids moléculaire |
255.68 g/mol |
Nom IUPAC |
N-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14) |
Clé InChI |
OMYGIJHKJBUEAL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)

![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724785.png)



![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)
![N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)


![6-Chloro-2-methylimidazo[2,1-b]thiazole](/img/structure/B11724823.png)

![1-[2-(4-Methylphenoxy)ethyl]piperazine](/img/structure/B11724839.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
